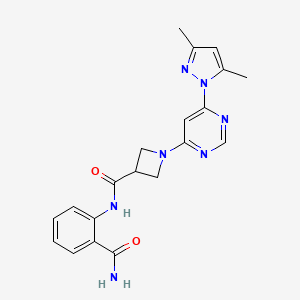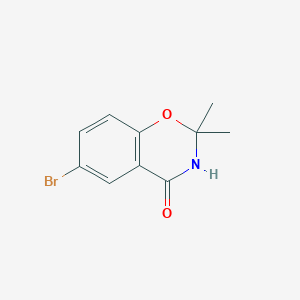
6-Brom-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is a heterocyclic compound with the molecular formula C10H12BrNO. It is a member of the benzoxazine family, characterized by a benzene ring fused to an oxazine ring.
Wissenschaftliche Forschungsanwendungen
6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and resins, due to its stability and reactivity.
Biological Studies: It serves as a tool in biological research to study enzyme interactions and cellular pathways.
Wirkmechanismus
Target of Action
The primary target of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is renin , a key enzyme in the renin-angiotensin system (RAS) that plays a crucial role in regulating blood pressure .
Mode of Action
This compound acts as a renin inhibitor . It binds to renin and prevents it from cleaving its substrate, angiotensinogen, to angiotensin I. This inhibition disrupts the RAS pathway, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor .
Biochemical Pathways
The compound affects the renin-angiotensin system (RAS) pathway . By inhibiting renin, it reduces the conversion of angiotensinogen to angiotensin I. This leads to a decrease in the production of angiotensin II, reducing vasoconstriction and decreasing blood pressure.
Pharmacokinetics
Compounds with a similar structure have been reported to exhibit goodpermeability, solubility, and metabolic stability , which are important factors for oral bioavailability.
Result of Action
The inhibition of renin by this compound leads to a decrease in the production of angiotensin II. This results in vasodilation and a decrease in blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability could be affected by temperature and light exposure. Its efficacy could be influenced by the physiological state of the individual, such as the level of renin expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazines, while oxidation and reduction can lead to different oxidation states of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Methyl 3,4-dihydro-6-methyl-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylate
- 6-bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where brominated compounds are preferred, such as in certain medicinal and material science contexts .
Eigenschaften
IUPAC Name |
6-bromo-2,2-dimethyl-3H-1,3-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(2)12-9(13)7-5-6(11)3-4-8(7)14-10/h3-5H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQFBHVWBMPUBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)C2=C(O1)C=CC(=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
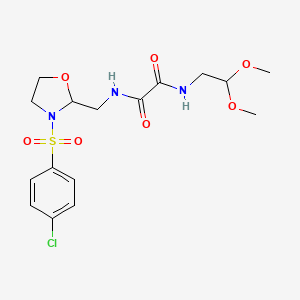
![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide](/img/structure/B2413197.png)
![3-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2413198.png)
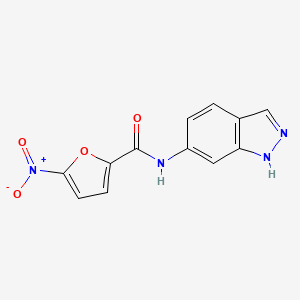
![6-[4-[2-(2-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2413200.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2413207.png)
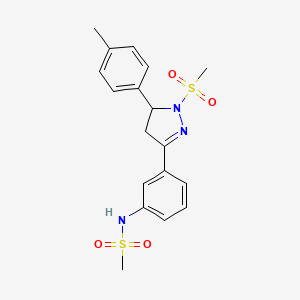


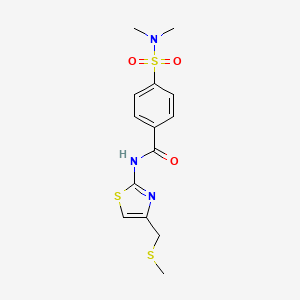
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2413214.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2413215.png)
